4-(2-Methoxy-5-methylphenyl)phenol
Description
4-(2-Methoxy-5-methylphenyl)phenol (CAS 1195-09-1) is a phenolic compound characterized by a biphenyl framework. Its structure consists of a phenol ring substituted at the para position with a 2-methoxy-5-methylphenyl group.
Properties
IUPAC Name |
4-(2-methoxy-5-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-3-8-14(16-2)13(9-10)11-4-6-12(15)7-5-11/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNHSQPBWLTABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680714 | |
| Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181381-18-9 | |
| Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-methylphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a methoxy group is introduced to the phenol ring. This can be done using methanol and a suitable catalyst under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 4-(2-Methoxy-5-methylphenyl)phenol often involves large-scale chemical processes. These processes typically utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-5-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .
Scientific Research Applications
4-(2-Methoxy-5-methylphenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Trisubstituted Phenols
Compounds with multiple aromatic substituents, such as those synthesized by Katritzky et al. (), share structural motifs with 4-(2-Methoxy-5-methylphenyl)phenol:
Key Observations :
- Methoxy groups (e.g., in 9d) downfield-shift aromatic protons (δ ~7.78 ppm) due to electron donation .
- Methyl substituents (e.g., in 9e) enhance crystallinity, as seen in higher melting points (~173–175°C) .
- The absence of a para-substituted phenyl group in 10a results in lower thermal stability (oil form) compared to 4-(2-Methoxy-5-methylphenyl)phenol .
Heterocyclic Derivatives
Compounds incorporating heterocycles or extended conjugation demonstrate how structural modifications alter properties:
Key Observations :
Regulated and Industrial Derivatives
Several derivatives of 4-(2-Methoxy-5-methylphenyl)phenol are subject to regulatory scrutiny, highlighting their industrial relevance:
Key Observations :
- The 2-methoxy-5-methylphenyl moiety is recurrent in dye chemistry, suggesting its role in stabilizing chromophores .
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